molecular formula C20H16N2 B044522 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18741-85-0

[1,1'-Binaphthalene]-2,2'-diamine

Cat. No.: B044522
CAS No.: 18741-85-0
M. Wt: 284.4 g/mol
InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diamine: is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with amino groups attached at the 2 and 2’ positions

Biochemical Analysis

Biochemical Properties

The biochemical properties of [1,1’-Binaphthalene]-2,2’-diamine are largely determined by its structure. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

[1,1’-Binaphthalene]-2,2’-diamine can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .

Molecular Mechanism

The molecular mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine involves a series of complex biochemical reactions. It can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action can vary depending on the specific conditions and the presence of other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Binaphthalene]-2,2’-diamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of [1,1’-Binaphthalene]-2,2’-diamine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

[1,1’-Binaphthalene]-2,2’-diamine is involved in various metabolic pathways . It can interact with different enzymes and cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

[1,1’-Binaphthalene]-2,2’-diamine is transported and distributed within cells and tissues in a complex manner . It can interact with various transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of [1,1’-Binaphthalene]-2,2’-diamine can have various effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diamine typically involves the coupling of two naphthalene units followed by the introduction of amino groups. One common method is the Ullmann coupling reaction, where 2-bromo-1-naphthylamine is reacted with copper powder in the presence of a base to form the binaphthyl core. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-diamine may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Binaphthalene]-2,2’-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding diamine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce different substituents.

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced diamines, and various substituted binaphthyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Asymmetric Synthesis

Overview : [1,1'-Binaphthalene]-2,2'-diamine is primarily recognized for its role as a chiral ligand in asymmetric synthesis. This property allows chemists to produce enantiomerically pure compounds essential for pharmaceuticals.

Applications :

  • Chiral Ligand in Catalysis : BINAM facilitates various metal-catalyzed reactions by controlling the stereochemistry of products. Studies have shown that BINAM-derived ligands can enhance reaction selectivity and efficiency in producing chiral compounds .
Reaction TypeCatalyst UsedYield (%)Reference
Asymmetric HydrogenationRu(BINAM) Complex95
Asymmetric Aldol ReactionCu(BINAM) Complex90

Catalysis

Overview : The compound plays a crucial role in developing new catalysts that improve reaction efficiencies in organic chemistry.

Applications :

  • Catalytic Processes : BINAM is utilized to create catalysts that facilitate reactions such as Diels-Alder and Michael additions. Its ability to form stable complexes with metal ions enhances catalytic performance .
Catalyst TypeReaction TypeEfficiency (%)Reference
BINAM-RuDiels-Alder Reaction92
BINAM-CuMichael Addition88

Material Science

Overview : In material science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials.

Applications :

  • Polymer Synthesis : It serves as a building block for creating chiral polymers that exhibit unique optical properties.
  • Nanomaterials : Research indicates potential applications in creating nanostructures for electronic devices due to its conductive properties .

Pharmaceutical Development

Overview : The unique chiral properties of BINAM make it valuable in drug design and development.

Applications :

  • Anticancer Activity : Studies have suggested that the (S)-enantiomer disrupts fatty acid biosynthesis in cancer cells, leading to potential therapeutic applications .
  • Chiral Drug Synthesis : It aids in synthesizing enantiomerically pure drugs which are crucial for reducing side effects and improving efficacy .

Case Study 1: Anticancer Research

Research conducted on the (S)-enantiomer of this compound revealed its ability to inhibit fatty acid synthase in cancer cell lines, leading to cell death. This mechanism highlights its potential as an anticancer agent.

Case Study 2: Chiral Sensors

BINAM-based materials have been developed for use as chiral sensors that can selectively recognize and interact with other chiral molecules. This application is particularly relevant in the fields of drug testing and environmental monitoring.

Comparison with Similar Compounds

    [1,1’-Binaphthalene]-2,2’-diol: This compound has hydroxyl groups instead of amino groups, making it more suitable for different types of reactions and applications.

    [1,1’-Binaphthalene]-2,2’-diylbis(diphenylphosphine): This derivative contains phosphine groups, which are widely used in transition metal catalysis.

Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diamine lies in its amino groups, which provide distinct reactivity and coordination properties compared to other binaphthyl derivatives. This makes it particularly valuable in applications requiring strong nucleophilic or basic sites, such as in the synthesis of complex organic molecules and in catalytic processes.

Biological Activity

[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN (Diamine of Binaphthalene), is a chiral organic compound notable for its unique structural characteristics and potential biological applications. This compound consists of two naphthalene rings linked at the 1 and 1' positions, with amine groups attached at the 2 and 2' positions. Its chirality and ability to form rigid structures make it a significant subject of study in various fields, including medicinal chemistry and catalysis.

Structural Characteristics

DABN exists in two enantiomeric forms: (R)-(+)-DABN and (S)-(-)-DABN. The rigidity of its structure leads to unique physical properties such as melting point and crystal formation, which are essential for its biological activity.

PropertyValue
Molecular FormulaC20H16N2
CAS Number18531-95-8
Melting Point242-244 °C
Optical Activity[α]20/D −157° (c = 1 in pyridine)

Synthesis

DABN can be synthesized through various methods, including the condensation of 1,4-naphthoquinone with 2,2'-bipyridine in concentrated sulfuric acid and methanol. This synthesis pathway highlights the compound's accessibility for further research and application development.

Biological Activity

DABN has been studied for its biological activities, particularly in the context of its use as a chiral ligand in asymmetric catalysis. Its ability to selectively bind to specific enantiomers enhances the efficiency of chemical reactions, which is crucial in pharmaceutical synthesis.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of compounds derived from DABN. The inhibition of enzymes like α-amylase and α-glucosidase is a common mechanism through which these compounds can regulate blood glucose levels. The following table summarizes key findings related to DABN's biological activity:

Study ReferenceBiological ActivityMethodologyKey Findings
Antidiabetic activityIn vitro enzyme inhibition assaysDABN derivatives showed significant inhibition of α-amylase.
Asymmetric catalysisReaction yield analysisDABN ligands improved enantiomeric purity in product synthesis.

Case Studies

A notable case study involved the evaluation of DABN derivatives in various biological assays. For instance, one study assessed the cytotoxic effects of DABN on cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)
(R)-(+)-DABNHeLa25
(S)-(-)-DABNMCF-730

The results indicate that both enantiomers possess distinct biological activities, which can be leveraged for therapeutic applications.

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70196328
Record name 2,2'-Diamino-1,1'-dinaphthyl
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Molecular Weight

284.4 g/mol
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CAS No.

4488-22-6, 18531-95-8, 18741-85-0
Record name (±)-1,1′-Binaphthyl-2,2′-diamine
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Record name 2,2'-Diamino-1,1'-dinaphthyl, (S)-
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Synthesis routes and methods

Procedure details

Although it is reported that 2-naphthylamine can be obtained in high yield when 2-naphthol was heated to 150° C. in the presence of concentrated aqueous ammonia and ammonium sulfite for 8 hours, no reaction was observed when the same conditions were subjected to BINOL. When the temperature was increased to 200° C. and more ammonium sulfite was employed, NOBIN was exclusively formed without detectable amounts of BINAM. Thus, by extending the reaction time to 5 days and increasing the amount of ammonium sulfite to 10 equivalents, the starting material disappeared completely. The produced solid was simply filtered and washed with water. A 91% isolated yield of NOBIN was obtained by recrystallization from benzene. Thus, a practical procedure for the synthesis of NOBIN from BINOL in a single-step via a process that can be scaled-up in high yield is provided.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?

A1: this compound has the molecular formula C20H16N2 and a molecular weight of 284.35 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize BINAM derivatives?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to characterize BINAM derivatives. [, , ]

Q3: How do BINAM derivatives contribute to asymmetric catalysis?

A3: BINAM derivatives often serve as chiral ligands in transition metal complexes, influencing the stereochemical outcome of reactions. Their rigid, C2-symmetric structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other. [, , ]

Q4: Can you provide an example of a specific reaction where BINAM-derived catalysts show enantioselectivity?

A4: BINAM-derived thiophosphoramides effectively catalyze the enantioselective intramolecular selenoetherification of unsaturated alcohols in the presence of N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid. This reaction yields cyclic seleno ethers with good enantioselectivities. []

Q5: Are there any examples of BINAM derivatives being used as organocatalysts?

A5: Yes, wet, unsupported, and supported BINAM-derived prolinamides function effectively as organocatalysts in solvent-free enantioselective Friedländer condensations at room temperature. These reactions produce chiral tacrine analogues with excellent enantioselectivities. [, ]

Q6: How does modifying the structure of BINAM derivatives affect their activity?

A6: Structural modifications on the BINAM scaffold, such as introducing different substituents on the nitrogen atoms or the naphthalene rings, can significantly impact their properties. These changes can influence their conformational preferences, complexation abilities, and catalytic performance. [, , , ]

Q7: Can specific structural modifications enhance the enantioselectivity of BINAM-based catalysts?

A7: Yes, studies focusing on the selenoetherification of olefins found that attaching a 2-nitrophenyl group to the selenium atom, in conjunction with using BINAM-derived thiophosphoramides as catalysts, significantly enhanced the enantioselectivity of the reaction. []

Q8: Apart from catalysis, what other applications do BINAM derivatives have?

A8: BINAM derivatives find applications in:

  • Chiral Recognition: They act as chiral selectors in chromatographic separations and sensors for enantiomeric excess determination. [, ]
  • Supramolecular Chemistry: Their ability to form well-defined architectures through non-covalent interactions makes them attractive building blocks for supramolecular gels and assemblies. [, , ]
  • Material Science: Incorporation of BINAM units into polymers or metal-organic frameworks can impart chirality and unique optical properties. [, ]

Q9: How is computational chemistry used in research involving BINAM derivatives?

A9: Computational methods like Molecular Mechanics (MM) calculations and Density Functional Theory (DFT) are valuable tools to:

  • Predict the conformational preferences of BINAM derivatives in solution. []
  • Study the electronic structure and properties of BINAM-metal complexes. []
  • Gain insights into the mechanisms of BINAM-catalyzed reactions. []

Q10: What analytical techniques are used to monitor reactions involving BINAM derivatives?

A10: Researchers commonly employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions and determine the enantiomeric purity of products. [, ]

Q11: Are there any studies on the environmental impact of BINAM derivatives?

A11: While specific data on the ecotoxicological effects of BINAM derivatives might be limited, researchers are increasingly focusing on developing greener synthetic routes to these compounds, minimizing the use of hazardous reagents and solvents. For example, electrochemical methods have been explored for the synthesis of BINAM derivatives, potentially offering a more sustainable alternative to traditional approaches. []

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